molecular formula C8H9BF3KS B8004519 Potassium (2-(ethylthio)phenyl)trifluoroborate

Potassium (2-(ethylthio)phenyl)trifluoroborate

Cat. No.: B8004519
M. Wt: 244.13 g/mol
InChI Key: YIZSRNHIVSVIOD-UHFFFAOYSA-N
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Description

Potassium (2-(ethylthio)phenyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-(ethylthio)phenyl)trifluoroborate typically involves the reaction of 2-(ethylthio)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction scheme is as follows:

2-(ethylthio)phenylboronic acid+KHF2Potassium (2-(ethylthio)phenyl)trifluoroborate\text{2-(ethylthio)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 2-(ethylthio)phenylboronic acid+KHF2​→Potassium (2-(ethylthio)phenyl)trifluoroborate

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, often involves scalable and efficient processes. These methods typically use readily available starting materials and simple work-up procedures to ensure high yields and purity .

Mechanism of Action

The mechanism of action of potassium (2-(ethylthio)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (2-methylthio)phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate

Uniqueness

Potassium (2-(ethylthio)phenyl)trifluoroborate is unique due to the presence of the ethylthio group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific cross-coupling reactions where other organotrifluoroborates may not be as effective .

Properties

IUPAC Name

potassium;(2-ethylsulfanylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3S.K/c1-2-13-8-6-4-3-5-7(8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSRNHIVSVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1SCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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